5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide

Description

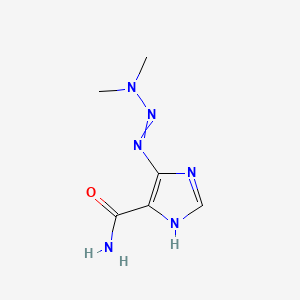

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylaminodiazenyl)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKXTQMXEQVLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=C(NC=N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020369 | |

| Record name | Dacarbazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992), Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Dacarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp), 1.36e+00 g/L | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 204 (1981) | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 204 (1981) | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 204 (1981) | |

| Record name | Dacarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

IVORY MICROCRYSTALINE SUBSTANCE | |

CAS No. |

4342-03-4 | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dacarbazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacarbazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dacarbazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dacarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition) | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 203 (1981) | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 203 (1981) | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 203 (1981) | |

| Record name | Dacarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dacarbazine: From Bioactivation to Cellular Demise

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dacarbazine (5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide, DTIC), a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma, functions as a classic prodrug with a complex mechanism of action centered on DNA alkylation.[1][2] Its therapeutic efficacy is not intrinsic but is contingent upon a multi-step metabolic activation process, primarily in the liver. This guide elucidates the intricate journey of Dacarbazine from a stable administered compound to a potent cytotoxic agent. We will dissect the critical bioactivation pathway, the molecular nature of the DNA lesions it induces, the pivotal role of the cellular DNA Mismatch Repair (MMR) system in translating these lesions into an apoptotic signal, and the well-defined mechanisms of tumor resistance. This document provides a comprehensive technical overview intended to support research and development efforts in oncology.

Introduction: The Clinical Context of an Alkylating Progenitor

First approved for medical use in the United States in 1975, Dacarbazine is an alkylating agent belonging to the triazene family.[1] It remains a standard-of-care single agent for metastatic melanoma and a key component of the ABVD regimen for Hodgkin's lymphoma.[1][3] Unlike direct-acting alkylating agents, Dacarbazine's cytotoxicity is entirely dependent on its conversion into an active electrophilic species, a process that introduces significant biological variability and offers avenues for both therapeutic potentiation and resistance.[2] Understanding this mechanism is paramount for optimizing its clinical use, overcoming resistance, and designing next-generation analogs.

The Crucial First Step: Metabolic Bioactivation

Dacarbazine as administered is pharmacologically inert.[4] Its journey to becoming a cytotoxic agent begins with hepatic metabolism, a critical rate-limiting step that dictates its therapeutic window.

Hepatic N-demethylation

The primary activation pathway is initiated by the cytochrome P450 (CYP) enzyme system in the liver.[2] Specifically, isoforms CYP1A2, CYP1A1, and to a lesser extent, CYP2E1, catalyze the oxidative N-demethylation of Dacarbazine.[4][5] CYP1A2 is the predominant enzyme at therapeutic concentrations, while CYP2E1 contributes at higher substrate levels and CYP1A1 is involved in extrahepatic metabolism.[4][6] This enzymatic reaction converts Dacarbazine into an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-1-triazenyl)imidazole-4-carboxamide (HMMTIC).[5]

Spontaneous Decomposition to the Ultimate Alkylating Agent

HMMTIC is a transient species that rapidly and spontaneously eliminates formaldehyde to yield 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC).[5] MTIC is the key proximate metabolite, but it is also unstable at physiological pH. It undergoes spontaneous cleavage to form two products: 5-aminoimidazole-4-carboxamide (AIC), a non-toxic metabolite excreted in the urine, and the highly reactive methyldiazonium cation (CH₃N₂⁺) .[2][5] It is this methyldiazonium cation that serves as the ultimate electrophile responsible for the drug's cytotoxic effects.

Caption: Bioactivation pathway of Dacarbazine from inert prodrug to the active methyldiazonium cation.

The Molecular Hit: DNA Alkylation

The highly electrophilic methyldiazonium cation readily reacts with nucleophilic sites on DNA bases, transferring a methyl group in a process known as alkylation.[2] This covalent modification of DNA is the primary source of Dacarbazine's cytotoxicity.[7] While several positions on purine bases can be methylated, three adducts are most prominent.

| DNA Adduct | Relative Abundance | Biological Significance |

| N⁷-methylguanine (N⁷-MeG) | ~70% | Major adduct, but less cytotoxic. Can lead to depurination and abasic sites.[8] |

| N³-methyladenine (N³-MeA) | ~9% | Cytotoxic and replication-blocking. Repaired by Base Excision Repair (BER).[9] |

| O⁶-methylguanine (O⁶-MeG) | ~6-8% | Quantitatively minor but the principal cytotoxic and mutagenic lesion .[9][10] |

The Centrality of O⁶-Methylguanine (O⁶-MeG)

While N⁷-MeG is the most common adduct, it is the formation of O⁶-MeG that is most closely correlated with the therapeutic efficacy of Dacarbazine.[8][10] Unlike the N⁷ and N³ adducts, which are efficiently handled by the Base Excision Repair (BER) pathway, the O⁶-MeG lesion is a substrate for a different and highly consequential cellular response.[9] During DNA replication, DNA polymerase misinterprets O⁶-MeG, incorrectly pairing it with thymine (T) instead of cytosine (C).[2] This creates a G:T mismatch in the newly synthesized DNA strand, a critical error that triggers the DNA Mismatch Repair (MMR) system.[2][9]

Cellular Response: The Mismatch Repair System's Lethal Embrace

In cells with a functional or "proficient" MMR system, the recognition of the O⁶-MeG:T mismatch initiates a futile and catastrophic repair cycle.[9][11]

-

Recognition: The MutSα heterodimer (composed of MSH2 and MSH6 proteins) recognizes the O⁶-MeG:T mismatch.[12]

-

Recruitment: MutSα recruits the MutLα heterodimer (MLH1 and PMS2).

-

Attempted Excision: The MMR complex attempts to excise the thymine from the newly synthesized strand.

-

Futile Re-synthesis: DNA polymerase re-synthesizes the strand, but because the O⁶-MeG lesion persists on the template strand, it once again inserts a thymine opposite it.

-

Cycle Repetition: This process repeats, leading to a "futile repair cycle." The persistent nicking and re-synthesis of the daughter strand results in the accumulation of DNA single- and double-strand breaks.

-

Apoptosis Induction: These extensive DNA breaks activate downstream damage sensors like ATR and ATM, leading to cell cycle arrest, typically at the G2/M checkpoint, and the ultimate induction of apoptosis (programmed cell death).[7]

Crucially, it is the cell's own attempt to repair the Dacarbazine-induced lesion that generates the lethal DNA strand breaks. A cell lacking a functional MMR system will tolerate the mismatch, leading to mutations but not immediate cell death, thereby conferring resistance to the drug.[11]

Caption: MMR-mediated apoptosis triggered by the O⁶-MeG lesion.

Mechanisms of Dacarbazine Resistance

Clinical resistance to Dacarbazine is a significant challenge and is primarily mediated by two well-characterized mechanisms.

O⁶-Methylguanine-DNA Methyltransferase (MGMT)

The most dominant resistance mechanism is the expression of O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein.[13][14] MGMT acts as a "suicide enzyme" by directly removing the methyl group from the O⁶ position of guanine and transferring it to one of its own cysteine residues.[9] This action directly repairs the lesion before it can be processed by the MMR system, thus neutralizing the drug's cytotoxic potential.[9][15] The MGMT protein is consumed in this one-to-one stoichiometric reaction and must be re-synthesized.[9] High levels of MGMT expression in tumor cells are strongly correlated with resistance to Dacarbazine.[13] Conversely, tumors with low or silenced MGMT expression (often due to promoter methylation) are more sensitive to the drug.[13]

Deficient Mismatch Repair (dMMR)

As described above, the cytotoxicity of the O⁶-MeG lesion is dependent on a proficient MMR system. Tumor cells that have lost the function of key MMR proteins (e.g., MSH2, MLH1) do not recognize the O⁶-MeG:T mismatch.[11][12] Consequently, the futile repair cycle is never initiated, DNA strand breaks do not accumulate, and apoptosis is not triggered.[11] These dMMR cells tolerate the lesion, which often leads to a C:G to T:A transition mutation in the next round of replication, but they survive the treatment. Therefore, dMMR status is a direct cause of Dacarbazine resistance.[11]

Experimental Protocols

Validating the mechanism of action and resistance in a research setting involves specific assays. Below are conceptual outlines for key experimental workflows.

Protocol 1: Quantifying MGMT Activity in Cell Lysates

This protocol provides a framework for measuring the activity of the MGMT repair protein, a key determinant of Dacarbazine resistance.

-

Cell Lysate Preparation:

-

Harvest cultured tumor cells (e.g., 5-10 million cells).

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer or sonication on ice.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic and nuclear extract) and determine the total protein concentration using a Bradford or BCA assay.

-

-

MGMT Activity Assay:

-

Prepare a reaction mix containing a defined amount of cell lysate protein (e.g., 50-100 µg).

-

Add a calf thymus DNA substrate that has been pre-alkylated with a radiolabeled methyl group donor (e.g., N-[³H]methyl-N-nitrosourea) to create [³H]O⁶-methylguanine lesions.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow MGMT in the lysate to transfer the radiolabeled methyl group from the DNA to itself.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the DNA and proteins.

-

Heat the sample to hydrolyze the DNA, leaving the proteins intact.

-

Collect the protein precipitate by filtration or centrifugation.

-

Quantify the amount of radioactivity in the protein fraction using a scintillation counter.

-

-

Data Interpretation:

-

The amount of radioactivity transferred to the protein fraction is directly proportional to the MGMT activity in the cell lysate.

-

Activity is typically expressed as fmol of methyl groups transferred per mg of total protein.

-

Comparing the MGMT activity of a test cell line to known sensitive and resistant control lines allows for the characterization of its resistance profile.

-

Protocol 2: Visualizing DNA Damage via Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks induced by agents like Dacarbazine.

-

Cell Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of Dacarbazine (or its activated metabolite MTIC for in vitro studies) for a defined period (e.g., 24-48 hours). Include an untreated control.

-

-

Slide Preparation:

-

Harvest the cells and resuspend a small aliquot in low-melting-point agarose at ~37°C.

-

Quickly pipette this cell-agarose suspension onto a specially coated microscope slide (e.g., Trevigen CometSlide™).

-

Allow the agarose to solidify at 4°C.

-

-

Cell Lysis:

-

Immerse the slides in a pre-chilled, high-salt lysis solution (which also contains detergents like Triton X-100) overnight at 4°C. This step removes cell membranes and histones, leaving behind the DNA nucleoid.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13).

-

Allow the DNA to unwind in the alkaline solution for 20-40 minutes.

-

Apply a low voltage (e.g., ~1 V/cm) for 20-30 minutes. The negatively charged DNA fragments will migrate out of the nucleoid towards the anode.

-

-

Neutralization, Staining, and Visualization:

-

Gently drain the electrophoresis buffer and neutralize the slides with a Tris-HCl buffer.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualize the slides using a fluorescence microscope.

-

-

Data Analysis:

-

Damaged cells will resemble a "comet" with a bright head (the intact nucleoid) and a tail of fragmented DNA.

-

The length and intensity of the comet tail are proportional to the amount of DNA damage (strand breaks).

-

Use specialized software to quantify comet parameters like "% DNA in tail" or "tail moment" for a quantitative measure of genotoxicity.

-

Conclusion and Future Perspectives

The mechanism of Dacarbazine is a classic example of bioactivation-dependent cytotoxicity, where the ultimate therapeutic effect is dictated by a complex interplay between hepatic metabolism, the specific nature of the induced DNA lesion (O⁶-MeG), and the host cell's DNA repair capacity (MGMT and MMR). For drug development professionals, this mechanism highlights critical vulnerabilities that can be exploited. The development of MGMT inhibitors, such as lomeguatrib, to be used in combination with Dacarbazine has been a logical, albeit challenging, clinical strategy.[16][17] Furthermore, the predictive power of MGMT promoter methylation status and MMR proficiency underscores the importance of biomarker-driven patient stratification in maximizing the therapeutic benefit of alkylating agents.[13] Future research will likely focus on novel drug delivery systems to bypass hepatic activation variability and on synthetic lethality approaches in tumors with specific DNA repair deficiencies.

References

- Dacarbazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dacarbazine]

- Reid, J. M., Kuffel, M. J., Miller, J. K., & Ames, M. M. (1999). Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. Clinical Cancer Research, 5(8), 2192-2197. [URL: https://pubmed.ncbi.nlm.nih.gov/10473094/]

- GlobalRx. Clinical Profile: Dacarbazine 100mg Powder for Injection. [URL: https://globalrph.com/clinical-profile-dacarbazine-100mg-powder-for-injection/]

- Patsnap Synapse. What is the mechanism of Dacarbazine? (2024). [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-dacarbazine-20240717]

- Reid, J. M., Kuffel, M. J., Miller, J. K., & Ames, M. M. (1999). Metabolic Activation of Dacarbazine by Human Cytochromes P450: The Role of CYP1A1, CYP1A2, and CYP2E1. Cancer Research, 59(15), 4128-4134. [URL: https://aacrjournals.

- PubChem. Dacarbazine. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dacarbazine]

- IUPHAR/BPS Guide to PHARMACOLOGY. dacarbazine. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9075]

- Semantic Scholar. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. [URL: https://www.semanticscholar.org/paper/Metabolic-activation-of-dacarbazine-by-human-the-Reid-Kuffel/a6f6b5b5c92e1b1d8e1f5c6e7a2d6b3c9b9b5f9e]

- American Association for Cancer Research Journals. Metabolic Activation of Dacarbazine by Human Cytochromes P450: The Role of CYP1A1, CYP1A2, and CYP2E1. [URL: https://aacrjournals.

- Souliotis, V. L., et al. (1995). Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine. Carcinogenesis, 16(11), 2761-2768. [URL: https://pubmed.ncbi.nlm.nih.gov/7586191/]

- Ochs, K., et al. (2018). Impact of O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation and MGMT expression on dacarbazine resistance of Hodgkin's lymphoma cells. Leukemia & Lymphoma, 59(10), 2459-2462. [URL: https://pubmed.ncbi.nlm.nih.gov/29463098/]

- Geng, F., et al. (2010). Glucocorticoid-dependent expression of O(6)-methylguanine-DNA methyltransferase gene modulates dacarbazine-induced hepatotoxicity in mice. Journal of Pharmacology and Experimental Therapeutics, 333(3), 782-787. [URL: https://pubmed.ncbi.nlm.nih.gov/20308375/]

- Kawate, H., et al. (2004). Killing and mutagenic actions of dacarbazine, a chemotherapeutic alkylating agent, on human and mouse cells: effects of Mgmt and Mlh1 mutations. DNA Repair, 3(4), 413-420. [URL: https://pubmed.ncbi.nlm.nih.gov/15019623/]

- D'Atri, S., et al. (2000). Triazene compounds: mechanism of action and related DNA repair systems. Anti-Cancer Drugs, 11(7), 517-524. [URL: https://pubmed.ncbi.nlm.nih.gov/11037042/]

- Souliotis, V. L., et al. (1996). Methyl DNA adducts, DNA repair, and hypoxanthine-guanine phosphoribosyl transferase mutations in peripheral white blood cells from patients with malignant melanoma treated with dacarbazine and hydroxyurea. Clinical Cancer Research, 2(2), 303-310. [URL: https://pubmed.ncbi.nlm.nih.gov/9816173/]

- Zhang, Y. W., et al. (2020). LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis. Cancer Management and Research, 12, 1069-1078. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7012351/]

- Fernandes, A. S., et al. (2020). Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells. Molecules, 25(23), 5769. [URL: https://www.mdpi.com/1420-3049/25/23/5769]

- Oxford Academic. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine. [URL: https://academic.oup.com/carcin/article/16/11/2761/2477543]

- Helmbold, P., et al. (2009). Effect of DNA repair host factors on temozolomide or dacarbazine melanoma treatment in Caucasians. Pharmacogenomics, 10(7), 1151-1162. [URL: https://pubmed.ncbi.nlm.nih.gov/19604085/]

- MedKoo Biosciences. Dacarbazine. [URL: https://www.medkoo.com/products/1210]

- BioCrick. Dacarbazine. [URL: https://www.biocrick.com/product/Dacarbazine-cas-4342-03-4.html]

- ChemicalBook. Dacarbazine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236113.htm]

- CancerQuest. Dacarbazine. [URL: https://www.cancerquest.org/node/252]

- Vidal, L. (2014). MGMT expression predicts PARP-mediated resistance to temozolomide. Bulletin du Cancer, 101(1), 10-11. [URL: https://www.jle.com/fr/revues/bdc/e-docs/mgmt_expression_predicts_parp_mediated_resistance_to_temozolomide_300891/article.phtml]

- Middleton, M. R., et al. (2011). Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of lomeguatrib in combination with dacarbazine in patients with advanced melanoma and other solid tumours. British Journal of Cancer, 105(6), 773-777. [URL: https://pubmed.ncbi.nlm.nih.gov/21811255/]

- Housholder, G. E., & Loo, T. L. (1971). Disposition of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide, a new antitumor agent. The Journal of Pharmacology and Experimental Therapeutics, 179(2), 386-395. [URL: https://pubmed.ncbi.nlm.nih.gov/5133607/]

- Gerulath, A. H., & Loo, T. L. (1972). Mechanism of action of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide in mammalian cells in culture. Biochemical Pharmacology, 21(17), 2335-2343. [URL: https://pubmed.ncbi.nlm.nih.gov/4675028/]

- Farina, P., et al. (1980). 5-(3-Hydroxymethyl-3-methyl-1-triazeno imidazole-4-carboxamide is a metabolite of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC, DTIC NSC-45388). Cancer Letters, 10(3), 235-241. [URL: https://pubmed.ncbi.nlm.nih.gov/7226127/]

- ResearchGate. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of lomeguatrib in combination with dacarbazine in patients with advanced melanoma and other solid tumours. [URL: https://www.researchgate.net/publication/51528620_Inhibition_of_DNA_repair_with_MGMT_pseudosubstrates_phase_I_study_of_lomeguatrib_in_combination_with_dacarbazine_in_patients_with_advanced_melanoma_and_other_solid_tumours]

- Skibba, J. L., et al. (1970). Metabolism of 4(5)-(3,3-dimethyl-1-triazeno)-imidazole-5(4)-carboxamide to 4(5)-aminoimidazole-5(4)-carboxamide in man. Biochemical Pharmacology, 19(6), 2043-2051. [URL: https://pubmed.ncbi.nlm.nih.gov/5513972/]

- Shealy, Y. F., & O'Dell, C. A. (1976). Synthesis of 5-(3, 3-disubstituted-1-triazenyl) imidazole-4-carbonitriles. Journal of Pharmaceutical Sciences, 65(9), 1354-1357. [URL: https://pubmed.ncbi.nlm.nih.gov/966144/]

Sources

- 1. Dacarbazine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. | Semantic Scholar [semanticscholar.org]

- 7. dacarbazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Methyl DNA adducts, DNA repair, and hypoxanthine-guanine phosphoribosyl transferase mutations in peripheral white blood cells from patients with malignant melanoma treated with dacarbazine and hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Killing and mutagenic actions of dacarbazine, a chemotherapeutic alkylating agent, on human and mouse cells: effects of Mgmt and Mlh1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of DNA repair host factors on temozolomide or dacarbazine melanoma treatment in Caucasians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation and MGMT expression on dacarbazine resistance of Hodgkin's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucocorticoid-dependent expression of O(6)-methylguanine-DNA methyltransferase gene modulates dacarbazine-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of lomeguatrib in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Dacarbazine: A Technical Chronicle of its Discovery, Synthesis, and Mechanistic Action

This guide offers a comprehensive exploration of Dacarbazine (DTIC), a cornerstone of chemotherapy. We will delve into the historical context of its discovery, provide a detailed breakdown of its chemical synthesis, elucidate its mechanism of action from a prodrug to a potent DNA alkylating agent, and chart its journey from the laboratory to established clinical practice. This document is intended for researchers, scientists, and professionals in drug development who seek a deep, technical understanding of this significant antineoplastic agent.

Part 1: The Genesis of Dacarbazine - A Mid-Century Breakthrough

The story of Dacarbazine begins in an era of burgeoning cancer research. In the mid-20th century, the field of chemotherapy was rapidly evolving, with a focus on discovering compounds that could selectively target and destroy cancer cells. It was within this environment of intense scientific inquiry that Dacarbazine was born.

The discovery is credited to Dr. Y. Fulmer Shealy at the Southern Research Institute in Birmingham, Alabama.[1][2] In 1959, funded by a US federal grant, Dr. Shealy and his team synthesized the molecule, then known as 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide.[3][4][5][6] Initially conceived as a purine analogue and potential antimetabolite, its true power was later understood to lie in its ability to alkylate DNA, a mechanism it shares with other potent chemotherapy agents.[7][8] This pioneering work provided a critical new weapon in the fight against specific cancers and laid the groundwork for future drug development.[2]

Part 2: The Chemical Synthesis of Dacarbazine

The synthesis of Dacarbazine is a classic example of diazo chemistry. The most established and widely described method is a two-step process starting from 5-aminoimidazole-4-carboxamide (AICA).

Primary Synthetic Pathway: Diazotization and Coupling

The foundational synthesis involves the diazotization of an aminoimidazole precursor followed by a coupling reaction with dimethylamine.[3][8]

Step 1: Diazotization of 5-Aminoimidazole-4-carboxamide (AICA)

-

Reactant Preparation: 5-Aminoimidazole-4-carboxamide is dissolved in an acidic aqueous solution, typically using hydrochloric acid. The solution is chilled in an ice bath to maintain a temperature of 0-5 °C. This low temperature is critical to ensure the stability of the resulting diazonium salt.

-

Diazotizing Agent Addition: A pre-chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the AICA solution.[8] The slow addition and strict temperature control are paramount to prevent the decomposition of the diazonium salt and control the exothermic reaction.

-

Reaction: The nitrous acid, formed in situ from NaNO₂ and HCl, reacts with the primary amino group of AICA to form the intermediate, 5-diazoimidazole-4-carboxamide. The reaction is typically stirred for a short period after the addition is complete to ensure full conversion.

Causality: The choice of nitrous acid is fundamental for converting primary aromatic amines into diazonium salts. The acidic environment protonates nitrous acid, facilitating the formation of the nitrosonium ion (NO⁺), the electrophile that attacks the amine. The resulting diazonium salt is highly reactive and is not isolated but used directly in the next step.

Step 2: Coupling with Dimethylamine

-

Nucleophile Preparation: A separate, chilled solution of dimethylamine is prepared. Anhydrous dimethylamine in a solvent like methanol is often used.[8]

-

Coupling Reaction: The freshly prepared, cold 5-diazoimidazole-4-carboxamide solution is slowly added to the dimethylamine solution. The dimethylamine acts as a nucleophile, attacking the terminal nitrogen of the diazo group.

-

Product Formation: This coupling reaction forms the triazene linkage, yielding 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide—Dacarbazine.

-

Isolation and Purification: The product, Dacarbazine, can then be isolated from the reaction mixture through standard procedures such as filtration and purified by recrystallization.

Causality: The diazonium salt is an excellent electrophile. The lone pair of electrons on the nitrogen atom of dimethylamine initiates the nucleophilic attack, leading to the formation of the stable N-N=N triazene bond.

Caption: Primary synthesis pathway of Dacarbazine.

Alternative Synthetic Routes

While the AICA-based method is predominant, other synthetic strategies have been explored. For instance, a patented method describes a multi-step synthesis starting from glycine methyl ester.[9] Another route involves diaminomaleonitrile. However, these alternatives often involve more steps, expensive starting materials, or significant safety hazards (e.g., use of hydrogen cyanide), making the classic diazotization route the most practical and widely adopted method for industrial production.[9]

Part 3: Mechanism of Action - A Prodrug's Lethal Transformation

Dacarbazine is a classic example of a prodrug; it is biologically inert upon administration and requires metabolic activation to exert its cytotoxic effects.[10][11] This activation occurs primarily in the liver.

-

Hepatic Activation: Liver microsomal enzymes, specifically cytochrome P450 isoforms CYP1A1, CYP1A2, and CYP2E1, initiate the activation process.[10] They catalyze the N-demethylation of Dacarbazine.

-

Formation of MTIC: This enzymatic reaction produces the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[3][12] MTIC is a short-lived but crucial intermediate.[11]

-

Generation of the Alkylating Species: MTIC is unstable and spontaneously decomposes to form 5-aminoimidazole-4-carboxamide (AIC), a benign metabolite, and the highly reactive electrophile, a methyl diazonium ion (CH₃N₂⁺).[10][12]

-

DNA Alkylation: The methyl diazonium ion is the ultimate cytotoxic species. It rapidly transfers its methyl group to nucleophilic sites on the DNA molecule. The primary targets are the O6 and N7 positions of guanine residues.[1][10]

-

Induction of Cell Death: This methylation of DNA leads to the formation of DNA adducts, which distort the DNA helix.[10] The resulting damage triggers DNA strand breaks, inhibits DNA replication and protein synthesis, and ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[10][13][14]

Caption: Metabolic activation and mechanism of action of Dacarbazine.

Part 4: From Laboratory to Clinic - A Timeline of Dacarbazine's Impact

Dacarbazine's journey from a laboratory curiosity to a staple of chemotherapy regimens demonstrates its significant clinical value. It received FDA approval in May 1975 under the brand name DTIC-Dome, initially marketed by Bayer.[1][3]

Its efficacy has been proven in several key areas, making it an essential medicine on the World Health Organization's list.[3]

| Milestone | Year | Significance |

| First Synthesis | 1959 | Dr. Y. Fulmer Shealy synthesizes the compound at Southern Research Institute.[3] |

| Entry into Clinical Use | Early 1970s | Dacarbazine begins to be used as an antineoplastic agent in clinical settings.[15] |

| FDA Approval | 1975 | The U.S. Food and Drug Administration approves Dacarbazine for medical use.[3][7] |

| Metastatic Melanoma | 1970s-Present | Established as the only FDA-approved single-agent chemotherapy for metastatic melanoma for decades, achieving response rates of 15-20%.[13][16] |

| Hodgkin's Lymphoma | 1970s-Present | Becomes a key component of the highly effective "ABVD" (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) combination therapy regimen.[3][17] |

| Soft Tissue Sarcomas | Ongoing | Used in combination regimens, such as the MAID regimen, for various soft tissue sarcomas.[3] |

Part 5: Conclusion and Legacy

Dacarbazine stands as a testament to the era of rational drug design and discovery that defined mid-20th-century cancer research. Its synthesis was a triumph of medicinal chemistry, and the elucidation of its complex metabolic activation pathway provided crucial insights into prodrug pharmacology. For decades, it was a frontline therapy for metastatic melanoma and remains an indispensable part of curative combination regimens for Hodgkin's lymphoma.[16]

While newer targeted therapies and immunotherapies have emerged, the history of Dacarbazine provides a foundational understanding of DNA alkylating agents. The work of Dr. Shealy and his contemporaries not only yielded a life-saving drug but also paved the way for the development of related compounds, such as temozolomide, which shares a similar active metabolite. Dacarbazine's story is a core chapter in the history of oncology, demonstrating the enduring power of chemical synthesis and mechanistic investigation in the fight against cancer.

References

- Dacarbazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dacarbazine]

- Clinical Profile: Dacarbazine 100mg Powder for Injection - GlobalRx. [URL: https://globalrph.com/clinical-profile-dacarbazine-100mg-powder-for-injection/]

- Dacarbazine - LiverTox - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548325/]

- What is the mechanism of Dacarbazine? - Patsnap Synapse. [URL: https://www.patsnap.

- dacarbazine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9075]

- Unlocking the Power of dacarbazine: A Game-Changer in Cancer Treatment. [URL: https://www.healthwellnesstrust.

- DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia. [URL: https://www.gpatindia.com/dacarbazine-synthesis-sar-mcqstructure-and-therapeutic-uses/]

- A kind of optimum synthesis technique of anticancer drug Dacarbazine - Google Patents. [URL: https://patents.google.

- Dacarbazine – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [URL: https://clinicaltrials.eu/dacarbazine-application-in-therapy-and-current-clinical-research/]

- Dacarbazine - YouTube. [URL: https://www.youtube.

- Dacarbazine - Drug Targets, Indications, Patents - Patsnap Synapse. [URL: https://www.patsnap.

- Dacarbazine - 15th Report on Carcinogens - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK578107/]

- Clinical Trials Using Dacarbazine - NCI - National Cancer Institute. [URL: https://www.cancer.gov/about-cancer/treatment/clinical-trials/intervention/dacarbazine]

- Dacarbazine | Encyclopedia.com. [URL: https://www.encyclopedia.com/medicine/drugs/pharmacology/dacarbazine]

- Phase I–II study of plitidepsin and dacarbazine as first-line therapy for advanced melanoma. [URL: https://www.

- Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. [URL: https://ijbms.mums.ac.ir/article_3361.html]

- Dacarbazine - PharmaKB. [URL: https://pharmakb.com/name/Dacarbazine]

- Effects of 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide and Its Metabolites on Novikoff Hepatoma Cells1 - AACR Journals. [URL: https://aacrjournals.org/cancerres/article/36/8/2827/472855/Effects-of-5-3-3-Dimethyl-1-triazeno-imidazole-4]

- Dacarbazine-based chemotherapy for metastatic melanoma: Thirty-year experience overview | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/224900508_Dacarbazine-based_chemotherapy_for_metastatic_melanoma_Thirty-year_experience_overview]

- DACARBAZINE - 505(b)(2) development and clinical trial listings - locations, diseases, sponsors - DrugPatentWatch. [URL: https://www.drugpatentwatch.

- Y Shealy Obituary (2019) - Birmingham, AL. [URL: https://obits.al.com/us/obituaries/birmingham/name/y-shealy-obituary?id=14324883]

-

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][7][13][14]tetrazine-8-carboxylates and -carboxamides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270634/]

- Effects of 5-(3,3-Dimethyl-1-triazeno)imidazole 4-carboxamide and Its Metabolites on Novikoff Hepatoma - AACR Journals. [URL: https://aacrjournals.org/cancerres/article-abstract/36/8/2827/472855/Effects-of-5-3-3-Dimethyl-1-triazeno-imidazole-4?

- Effects of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide and its metabolites on Novikoff hepatoma cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1212815/]

Sources

- 1. youtube.com [youtube.com]

- 2. obits.al.com [obits.al.com]

- 3. Dacarbazine - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effects of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide and its metabolites on Novikoff hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. CN110305067A - A kind of optimum synthesis technique of anticancer drug Dacarbazine - Google Patents [patents.google.com]

- 10. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 11. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Articles [globalrx.com]

- 14. dacarbazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Dacarbazine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. clinicaltrials.eu [clinicaltrials.eu]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Dacarbazine

Introduction: Dacarbazine as a Cornerstone Alkylating Agent

Dacarbazine (DTIC), a synthetic analog of the naturally occurring purine precursor 5-amino-1H-imidazole-4-carboxamide (AIC), is a cornerstone chemotherapeutic agent with established efficacy against malignant melanoma and Hodgkin's lymphoma.[1][2] Administered intravenously, dacarbazine functions as a prodrug; it is biologically inert upon administration and requires extensive metabolic activation to exert its cytotoxic effects.[2][3] This guide provides a detailed exploration of the complex pharmacokinetic profile and metabolic bioactivation cascade of dacarbazine, offering critical insights for researchers and drug development professionals aiming to understand its mechanism of action and optimize its therapeutic application.

The Crux of Efficacy: The Metabolic Bioactivation Pathway

The therapeutic activity of dacarbazine is entirely dependent on its conversion to the ultimate alkylating species, the methyldiazonium ion. This process is a multi-step cascade initiated predominantly within the liver.

Hepatic N-Demethylation: The Rate-Limiting Step

The journey from inert prodrug to active cytotoxic agent begins with hepatic N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5][6] Extensive research has identified three key isoforms responsible for this critical first step:

-

CYP1A2: This is the predominant enzyme catalyzing dacarbazine metabolism in the liver at therapeutic concentrations.[4][5][7]

-

CYP2E1: This isoform contributes to hepatic metabolism, particularly at higher substrate concentrations.[4][5][7]

-

CYP1A1: While also capable of metabolizing dacarbazine, CYP1A1 is thought to play a more significant role in extrahepatic metabolism.[4][5][7]

This initial enzymatic oxidation converts dacarbazine into a highly unstable carbinolamine intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC).[4][6]

Formation of the Proximate Carcinogen: MTIC

The HMMTIC intermediate is chemically labile and non-enzymatically eliminates a molecule of formaldehyde.[5][8][9] This rapid reaction yields the key cytotoxic metabolite, 5-[3-methyl-triazen-1-yl]-imidazole-4-carboxamide (MTIC).[4][5][10] MTIC is considered the proximate active form of dacarbazine, capable of exerting cytotoxic effects.[10]

Generation of the Ultimate Alkylating Species

MTIC itself has a short half-life and undergoes spontaneous decomposition under physiological conditions. It breaks down into two products:

-

5-Aminoimidazole-4-carboxamide (AIC): A stable, inactive metabolite that is a major product found in plasma and urine.[1][5][11]

-

Methyldiazonium ion (CH₃N₂⁺): This is the highly reactive, ultimate alkylating species responsible for dacarbazine's antineoplastic activity.[3][12] It readily transfers a methyl group to nucleophilic sites on biological macromolecules.

The primary target for this methylation is DNA, specifically at the O6 and N7 positions of guanine residues.[3] This alkylation creates DNA adducts, leading to DNA strand breaks, inhibition of DNA replication and protein synthesis, and ultimately, apoptosis (programmed cell death).[2][3]

Caption: Metabolic bioactivation pathway of Dacarbazine (DTIC).

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of dacarbazine is essential for optimizing dosing schedules and anticipating potential drug interactions.

-

Absorption: Dacarbazine is poorly absorbed from the gastrointestinal tract, necessitating intravenous administration for clinical use.[1]

-

Distribution: Following IV administration, dacarbazine distributes into tissues, with a volume of distribution that exceeds total body water content, suggesting localization in tissues, likely the liver.[1][11] It is not appreciably bound to human plasma proteins.[11][13] Its ability to cross the blood-brain barrier is limited, with cerebrospinal fluid (CSF) concentrations reaching approximately 14% of those in plasma.[1]

-

Metabolism: As detailed above, dacarbazine is extensively metabolized in the liver by CYP1A2, CYP2E1, and CYP1A1 to form its active metabolites.[1][4]

-

Excretion: The elimination of dacarbazine is biphasic.[11][14] About 50% of the drug is cleared by extrarenal mechanisms (metabolism), while the other half is eliminated via the kidneys.[14] Approximately 40-46% of an administered dose is excreted as unchanged dacarbazine in the urine within 6 hours, primarily through renal tubular secretion.[1][11] The major inactive metabolite, AIC, is also cleared by the kidneys, with a urinary recovery of 9-18%.[14]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for dacarbazine and its primary inactive metabolite, AIC.

| Parameter | Dacarbazine (DTIC) | 5-Aminoimidazole-4-carboxamide (AIC) | Reference(s) |

| Plasma Disappearance | Biphasic | Mono-exponential | [11][14] |

| Initial Half-Life (t½α) | ~19 minutes | N/A | [11] |

| Terminal Half-Life (t½β) | ~41.4 minutes to 5 hours | ~43 to 116 minutes | [11][14] |

| Volume of Distribution (Vd) | ~0.632 L/kg | N/A | [14] |

| Total Clearance (CL) | ~15.4 mL/kg/min | N/A | [14] |

| Renal Clearance (CLr) | ~5.2 - 10.9 mL/kg/min | ~2.6 - 5.3 mL/kg/min | [14] |

| Urinary Recovery (6h) | 40% - 52% (unchanged) | 9% - 18% | [1][11][14] |

| Plasma Protein Binding | Not appreciable | N/A | [1][11] |

Note: Values can vary between studies and patient populations.

Factors Influencing Dacarbazine Pharmacokinetics

Drug Interactions

Given its reliance on CYP450 enzymes for activation, dacarbazine is susceptible to drug-drug interactions:

-

CYP Inducers: Co-administration with potent inducers of CYP1A2 (e.g., phenobarbital, phenytoin) could potentially increase the rate of dacarbazine metabolism, though the clinical significance requires further study.[1]

-

CYP Inhibitors: Drugs that inhibit CYP1A2 may decrease the metabolic activation of dacarbazine, potentially reducing its efficacy. Known inhibitors of CYP1A2, such as caffeine and azithromycin, could theoretically decrease dacarbazine metabolism. Givosiran, a CYP1A2 inhibitor, is specifically noted to increase dacarbazine levels and its co-administration should be avoided or managed by dose reduction.[15]

Pathophysiological Conditions

-

Hepatic and Renal Dysfunction: In a patient with combined renal and hepatic dysfunction, the terminal half-life of dacarbazine was significantly lengthened to 7.2 hours (from 5 hours), indicating that impaired organ function slows drug elimination.[11][13]

-

Pregnancy: Case reports suggest that pregnancy may decrease the metabolism of dacarbazine, likely due to the physiological inhibition of CYP1A2 activity.[16][17] This can lead to a higher plasma concentration of the parent drug and lower concentrations of its active metabolites, which could have implications for therapeutic efficacy.[16][17]

Experimental Protocol: In Vitro Metabolism of Dacarbazine

To provide a practical framework for investigating dacarbazine's metabolism, the following protocol outlines a standard in vitro assay using human liver microsomes (HLMs). This self-validating system allows for the direct measurement of metabolite formation and the identification of metabolizing enzymes.

Objective: To determine the rate of formation of the dacarbazine metabolite MTIC (measured as its stable derivative AIC) when incubated with human liver microsomes.

Materials:

-

Dacarbazine (DTIC)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (for quenching and extraction)

-

Methanol for sample preparation

-

HPLC system with UV or MS/MS detector

Methodology:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Aliquot the master mix into microcentrifuge tubes.

-

Add HLMs to each tube to a final protein concentration of 0.5-1.0 mg/mL.

-

Pre-warm the tubes in a shaking water bath at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding dacarbazine (dissolved in a suitable solvent like methanol, final solvent concentration <1%) to the tubes to achieve the desired final substrate concentration (e.g., a range from 10 µM to 1 mM for kinetic studies).

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reactions at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Vortex vigorously to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or HPLC vial.

-

Evaporate the supernatant to dryness under a stream of nitrogen, if necessary, and reconstitute in the mobile phase for analysis.

-

-

Analytical Quantification:

-

Analyze the samples using a validated reversed-phase HPLC-UV or LC-MS/MS method to separate and quantify dacarbazine and its metabolites (HMMTIC, MTIC, and AIC).[18]

-

The unstable nature of HMMTIC and MTIC requires rapid sample processing and storage at -70°C to ensure stability.[18]

-

Generate a standard curve for each analyte to calculate the concentration in the unknown samples.

-

-

Data Analysis:

Conclusion

The clinical utility of dacarbazine is intrinsically linked to its complex pharmacokinetic and metabolic profile. As a prodrug, its efficacy is governed by the rate and extent of its bioactivation by hepatic CYP450 enzymes, primarily CYP1A2. A thorough understanding of this pathway, from initial N-demethylation to the generation of the ultimate methyldiazonium ion, is critical for predicting its antitumor activity, anticipating drug-drug interactions, and adjusting dosing in special patient populations. The experimental workflows provided herein offer a robust template for further investigation, enabling researchers to continue unraveling the nuances of this important chemotherapeutic agent.

References

-

Loo, T. L., et al. (1982). Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules. Cancer Chemotherapy and Pharmacology, 9(2), 103-9. [Link]

-

Drugs.com. (2025). Dacarbazine Monograph for Professionals. [Link]

-

Reid, J. M., et al. (1999). Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. Clinical Cancer Research, 5(8), 2192-7. [Link]

-

Wikipedia. (2024). Dacarbazine. [Link]

-

Reid, J. M., et al. (1999). Metabolic Activation of Dacarbazine by Human Cytochromes P450: The Role of CYP1A1, CYP1A2, and CYP2E1. American Association for Cancer Research Journals. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dacarbazine? [Link]

-

Semantic Scholar. (n.d.). Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. [Link]

-

American Association for Cancer Research Journals. (1999). Metabolic Activation of Dacarbazine by Human Cytochromes P450: The Role of CYP1A1, CYP1A2, and CYP2E1. [Link]

-

Drugs.com. (n.d.). Dacarbazine: Package Insert / Prescribing Information. [Link]

-

ResearchGate. (n.d.). Schematic illustration of metabolic bioactivation of dacarbazine. [Link]

-

Safgren, S. L., et al. (2001). Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide. Journal of Chromatography B: Biomedical Sciences and Applications, 754(1), 91-6. [Link]

-

Kolar, C., et al. (2001). Role of cytochrome P450 isoenzymes in metabolism of O(6)-benzylguanine: implications for dacarbazine activation. Drug Metabolism and Disposition, 29(4 Pt 1), 425-30. [Link]

-

Semantic Scholar. (1982). Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules. [Link]

-

Anderson, G. D., et al. (2018). Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy. Investigational New Drugs, 36(4), 622-627. [Link]

-

ResearchGate. (2004). Activation of dacarbazine by cytochrome P450. [Link]

-

ResearchGate. (n.d.). Metabolic activation of dacarbazine (DTIC). [Link]

-

Providence Digital Commons. (2018). Pharmacokinetics of dacarbazine (DTIC) in pregnancy. [Link]

-

Medindia. (n.d.). Dacarbazine Interaction with other Drugs. [Link]

-

GlobalRPH. (2017). Dacarbazine. [Link]

-

Medscape. (n.d.). Dacarbazine dosing, indications, interactions, adverse effects, and more. [Link]

-

Tisdale, M. J. (1987). Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide. Cancer Chemotherapy and Pharmacology, 19(2), 142-4. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Dacarbazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 4. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. [PDF] Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. globalrph.com [globalrph.com]

- 14. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reference.medscape.com [reference.medscape.com]

- 16. Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "Pharmacokinetics of dacarbazine (DTIC) in pregnancy." by Ira Kantrowitz-Gordon, Karen Hays et al. [digitalcommons.providence.org]

- 18. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation of Dacarbazine: A Technical Guide to its Active Metabolite, MTIC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacarbazine (DTIC), a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma, is a classic example of a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] This technical guide provides an in-depth exploration of the bioactivation pathway of Dacarbazine, focusing on its ultimate active metabolite, 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC). Understanding this metabolic journey is critical for optimizing its therapeutic efficacy and developing next-generation analogs.

The Metabolic Cascade: From Prodrug to Potent Alkylating Agent

Dacarbazine itself is pharmacologically inactive.[3][4] Its journey to becoming a potent anti-cancer agent begins in the liver, where it undergoes a series of enzymatic transformations.

Hepatic Activation by Cytochrome P450 Isoforms

The initial and rate-limiting step in Dacarbazine's activation is its N-demethylation, a process predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] Specifically, CYP1A1, CYP1A2, and to a lesser extent, CYP2E1 are the key players in this transformation.[3][4][5] CYP1A2 is the primary isoform responsible for hepatic metabolism of Dacarbazine, while CYP1A1 is involved in its extrahepatic activation.[3][6] CYP2E1's contribution becomes more significant at higher concentrations of the drug.[3][6]

This enzymatic reaction results in the formation of an unstable intermediate, 5-[3-hydroxy-methyl-3-methyl-triazen-l-yl]-imidazole-4-carboxamide (HMMTIC).[3][4][5]

Spontaneous Conversion to the Active Metabolite: MTIC

HMMTIC is a transient species that rapidly and non-enzymatically decomposes.[5][7] It eliminates a molecule of formaldehyde to yield the crucial active metabolite, 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide, universally known as MTIC.[3][4][5]

Visualizing the Pathway: Dacarbazine's Metabolic Activation

Caption: Metabolic activation of Dacarbazine to its active form, MTIC.

Mechanism of Action: How MTIC Exerts its Cytotoxicity

MTIC is the molecule directly responsible for the anticancer activity of Dacarbazine.[8][9] Its potent cytotoxicity stems from its ability to act as a powerful DNA alkylating agent.

Upon its formation, MTIC is still not the final reactive species. It undergoes a further spontaneous decomposition to generate two products:[1][10]

-

5-aminoimidazole-4-carboxamide (AIC): An inactive metabolite that is excreted in the urine.[11][12]

-

A highly reactive methyl diazonium ion (CH3N2+): This electrophilic species is the ultimate alkylating agent.[1]

The methyl diazonium ion readily attacks nucleophilic sites on DNA bases, primarily the O6 and N7 positions of guanine residues.[1] The formation of O6-methylguanine adducts is particularly cytotoxic.[1][10] These adducts lead to mispairing of guanine with thymine during DNA replication, triggering DNA mismatch repair mechanisms.[1] If the damage is overwhelming and cannot be repaired, it leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]

Experimental Workflows for Studying Dacarbazine Metabolism

The elucidation of Dacarbazine's metabolic pathway has been the result of meticulous in vitro and in vivo studies. A general workflow for investigating the metabolism and activity of Dacarbazine and its metabolites is outlined below.

In Vitro Metabolism Studies

A common approach to studying the enzymatic conversion of Dacarbazine involves the use of human liver microsomes, which are rich in CYP enzymes.

Protocol: In Vitro Metabolism of Dacarbazine using Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Add human liver microsomes (typically 0.2-0.5 mg/mL protein concentration).

-

Incorporate an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Add Dacarbazine (at various concentrations to determine kinetic parameters) to initiate the metabolic reaction.

-

-

Time-Course Sampling and Quenching:

-

At specific time points, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and stop enzymatic activity.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Collect the supernatant containing the parent drug and its metabolites.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify Dacarbazine, HMMTIC, MTIC, and AIC.

-

Visualizing the Experimental Workflow

Sources

- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 2. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Dacarbazine - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dacarbazine | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

Dacarbazine as a DNA Alkylating Agent: A Technical Guide for Researchers

This guide provides an in-depth exploration of dacarbazine, a cornerstone DNA alkylating agent in oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, metabolic activation, clinical applications, and the critical aspect of resistance. Furthermore, it offers detailed experimental protocols to empower researchers in their investigation of this important chemotherapeutic agent.

Introduction: The Enduring Role of Dacarbazine in Cancer Therapy

Dacarbazine (DTIC), first synthesized in 1959, is a triazene analogue of the purine precursor 5-aminoimidazole-4-carboxamide (AIC).[1] It remains a clinically significant intravenous chemotherapeutic agent, primarily indicated for the treatment of metastatic malignant melanoma and Hodgkin's lymphoma.[2] While newer targeted therapies and immunotherapies have emerged, dacarbazine's role as a reference drug and a component of combination regimens endures, underscoring the importance of a thorough understanding of its mechanisms of action and resistance.[3] This guide will provide a comprehensive overview of dacarbazine's function as a DNA alkylating agent, from its initial prodrug state to its ultimate cytotoxic effect on cancer cells.

The intricate Pathway of Metabolic Activation

Dacarbazine itself is an inactive prodrug, requiring metabolic activation, primarily in the liver, to exert its cytotoxic effects.[4][5] This biotransformation is a critical determinant of its efficacy.

The activation cascade is initiated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP1A1, CYP1A2, and CYP2E1 are responsible for the N-demethylation of dacarbazine.[4][5] CYP1A2 is the predominant enzyme in the liver, while CYP1A1 can contribute to extrahepatic metabolism.[5][6] This enzymatic reaction converts dacarbazine into the reactive intermediate, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[2][5][7]

MTIC is an unstable compound that spontaneously decomposes to form 5-aminoimidazole-4-carboxamide (AIC), a major metabolite, and the ultimate alkylating species, the highly reactive methyl diazonium ion (CH3N2+).[4][7] It is this methyl diazonium ion that is responsible for the therapeutic and toxic effects of dacarbazine.

Caption: Metabolic activation pathway of dacarbazine.

Mechanism of Action: DNA Alkylation and Cytotoxicity

The crux of dacarbazine's anticancer activity lies in the ability of the methyl diazonium ion to act as a potent DNA alkylating agent.[4] This electrophilic species readily transfers a methyl group to nucleophilic sites on DNA bases.